![molecular formula C28H27NO6 B2768611 3-(3,4-dimethoxyphenyl)-9-(2-methoxyphenethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951946-82-0](/img/structure/B2768611.png)

3-(3,4-dimethoxyphenyl)-9-(2-methoxyphenethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

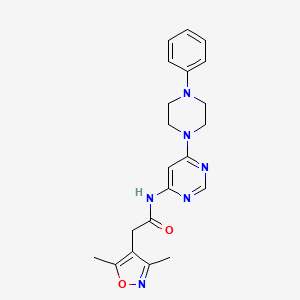

The compound appears to contain a 3,4-dimethoxyphenyl group, which is a common motif in organic chemistry . It also contains a 2-methoxyphenethyl group . These groups are often used in the synthesis of various organic compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the ether and phenyl groups. These groups can participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ether groups could make it relatively polar, affecting its solubility in various solvents .Scientific Research Applications

Thermally Curable Benzoxazine Monomer with Photodimerizable Coumarin Group

A study by Kiskan and Yagcı (2007) explored the synthesis of a new monomer combining benzoxazine and coumarin rings, which undergoes photodimerization and thermal ring-opening reactions. This work highlights the potential for creating advanced materials with tunable properties through the combination of different functional groups (Kiskan & Yagcı, 2007).

Reaction Revision of Dialkyl 2-Butynoate with Aniline and Formaldehyde

Srikrishna, Sridharan, and Prasad (2010) revised the product structure obtained from the reaction of dialkyl but-2-ynoates with anilines and formaldehyde, demonstrating the complexity and challenges in characterizing organic reaction products. This research contributes to the understanding of reaction mechanisms and product formation in organic chemistry (Srikrishna, Sridharan, & Prasad, 2010).

Synthesis and Pharmacological Activities of Pyrano[2,3-d]pyrimidine Derivatives

Mahmoud, El‐Bordany, and Elsayed (2017) focused on synthesizing novel pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines from a fused oxazine precursor, evaluating their antioxidant and anticancer activities. Their findings open avenues for developing new therapeutic agents (Mahmoud, El‐Bordany, & Elsayed, 2017).

Influences of Chemical Functionalities on Electrochemical Properties

Research by Suetrong et al. (2021) on dihydro-benzoxazine dimer derivatives explored how different substituents affect their crystal structures and electrochemical properties. This study provides insights into designing materials with specific electrochemical characteristics, crucial for developing new electronic devices (Suetrong et al., 2021).

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-9-[2-(2-methoxyphenyl)ethyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO6/c1-31-23-7-5-4-6-18(23)12-13-29-15-21-24(35-17-29)11-9-20-27(30)22(16-34-28(20)21)19-8-10-25(32-2)26(14-19)33-3/h4-11,14,16H,12-13,15,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSSNQWYJDOUCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCC5=CC=CC=C5OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-9-(2-methoxyphenethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-3-(3-methyl-4-pyrrolidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2768528.png)

![1-tert-butyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2768533.png)

![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2768535.png)

![4-[6-Methyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2768537.png)

![1-Phenyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B2768538.png)

![N-(2-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2768539.png)

![1-hexyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2768541.png)

![5-(3-methoxypropyl)-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2768542.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2768547.png)

![tert-butyl (2R,4S)-4-fluoro-2-{3-[(methylamino)methyl]-1H-1,2,4-triazol-5-yl}pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2768549.png)

![3-benzyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)